molecular formula C17H13ClN4O B11399370 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11399370
M. Wt: 324.8 g/mol
InChI Key: MUDNEBKEOZBSEQ-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

    Formation of the Pyrrolone Ring: Cyclization reactions involving appropriate amines and ketones.

    Final Coupling: Combining the benzodiazole and pyrrolone intermediates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Fluorescent Probes: The benzodiazole ring might impart fluorescent properties useful in biological imaging.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Fluorescent Probes: The benzodiazole ring could interact with specific cellular components, emitting fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.

Uniqueness

The unique combination of the benzodiazole and pyrrolone rings in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one might impart distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H13ClN4O/c18-10-5-1-4-8-13(10)22-9-14(23)15(16(22)19)17-20-11-6-2-3-7-12(11)21-17/h1-8,19,23H,9H2,(H,20,21)

InChI Key

MUDNEBKEOZBSEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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